molecular formula C11H12O4 B8659249 2-(Acetyloxy)-3,4-dimethylbenzoic acid

2-(Acetyloxy)-3,4-dimethylbenzoic acid

Cat. No.: B8659249
M. Wt: 208.21 g/mol
InChI Key: FULRHTOWLZCUSO-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-3,4-dimethylbenzoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an acetoxy group, and the third and fourth positions are substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-3,4-dimethylbenzoic acid can be achieved through several methods. One common approach involves the acetylation of 3,4-dimethylbenzoic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:

    Hydrolysis: The acetoxy group can be hydrolyzed to yield 3,4-dimethylbenzoic acid and acetic acid.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used as reagents.

    Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Hydrolysis: 3,4-dimethylbenzoic acid and acetic acid.

    Oxidation: 3,4-dimethylterephthalic acid.

    Substitution: Various nitro or halogenated derivatives of this compound.

Scientific Research Applications

2-(Acetyloxy)-3,4-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)-3,4-dimethylbenzoic acid involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and the corresponding benzoic acid derivative. This process can affect cellular pathways and enzyme activities, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylbenzoic acid: Lacks the acetoxy group, making it less reactive in certain chemical reactions.

    2-Acetoxybenzoic acid:

    2,4-Dimethylbenzoic acid: Similar structure but different substitution pattern, leading to different chemical properties.

Uniqueness

2-(Acetyloxy)-3,4-dimethylbenzoic acid is unique due to the presence of both acetoxy and methyl groups on the aromatic ring

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-acetyloxy-3,4-dimethylbenzoic acid

InChI

InChI=1S/C11H12O4/c1-6-4-5-9(11(13)14)10(7(6)2)15-8(3)12/h4-5H,1-3H3,(H,13,14)

InChI Key

FULRHTOWLZCUSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)OC(=O)C)C

Origin of Product

United States

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